1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
Description
This compound features a 3,4-dihydroquinoline moiety linked via an ethanone bridge to a 2-(ethylsulfonyl)-substituted benzo[d]imidazole. The ethylsulfonyl group is an electron-withdrawing substituent that likely enhances metabolic stability and influences binding interactions.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-27(25,26)20-21-16-10-4-6-12-18(16)23(20)14-19(24)22-13-7-9-15-8-3-5-11-17(15)22/h3-6,8,10-12H,2,7,9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMFFNBHQZLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Benzimidazole Analogs
- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone (CAS#749212-56-4) Structural Difference: Propylsulfonyl group replaces ethylsulfonyl. Molecular weight increases to 333.43 g/mol (vs. Reference: .
Benzimidazole Derivatives with Heterocyclic Substituents
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone Structural Difference: Benzophenone and indole substituents replace dihydroquinoline and ethylsulfonyl groups. Biological Activity: Demonstrated antimicrobial effects against bacterial and fungal strains, with MIC values ranging from 8–32 µg/mL. The indole moiety may enhance DNA intercalation or membrane disruption. Reference: .
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((1-aryl-1H-1,2,3-triazol-4-yl)methoxy)ethanones Structural Difference: Triazolylmethoxy group replaces ethylsulfonyl. Biological Activity: Compounds 4b, 4d, 4e, 4f showed potent antibacterial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli. The triazole group may facilitate hydrogen bonding with microbial targets. Reference: .
Antioxidant and Antifungal Derivatives
- 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone Structural Difference: Oxadiazole-thio group replaces ethylsulfonyl. Biological Activity: Exhibited antioxidant activity (IC₅₀: 12–18 µM in DPPH assay), comparable to ascorbic acid. The thioether and oxadiazole groups likely contribute to radical scavenging. Reference: .
- (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole) Structural Difference: Oxime and dichlorophenyl groups replace dihydroquinoline and ethylsulfonyl. Biological Activity: Potent antifungal agent against Candida spp. (MIC: 0.5–2 µg/mL). The dichlorophenyl group enhances lipophilicity and membrane penetration. Reference: .
Enzyme-Targeted Analogs
- (E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) Structural Difference: Tetrahydroxybutyl-imidazole replaces benzimidazole and dihydroquinoline. Biological Activity: Sphingosine 1-phosphate lyase (S1PL) inhibitor, reducing lymphocyte counts in autoimmune disorders. Phase II trials for rheumatoid arthritis showed dose-dependent efficacy. Reference: .
Mechanistic and Pharmacokinetic Insights
- Sulfonyl vs. Thio Groups : Ethylsulfonyl (target compound) and oxadiazole-thio () substituents differ in electronic effects. Sulfonyl groups enhance metabolic stability, while thioethers may participate in redox reactions.
- Ring Systems: Dihydroquinoline (target) vs. indole () vs. quinoline () influence π-stacking and solubility. Dihydroquinoline’s partial saturation may reduce planar rigidity compared to fully aromatic quinoline.
- Biological Targets : Antimicrobial activity correlates with substituent hydrophobicity (e.g., propylsulfonyl vs. triazolylmethoxy), while enzyme inhibition (e.g., S1PL) requires specific hydrogen-bonding motifs (e.g., tetrahydroxybutyl in LX2931).
Q & A
Q. What are the recommended synthetic strategies for preparing this compound?
The synthesis typically involves multi-step alkylation or substitution reactions. A common approach is refluxing intermediates like 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with amines or sulfur-containing nucleophiles in polar aprotic solvents (e.g., dioxane or acetone) using potassium carbonate as a base. For example, reacting 2-mercaptobenzimidazole derivatives with alkyl halides under basic conditions can introduce sulfonyl or thioether groups . Key steps include:
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), CH₂ groups (e.g., δ 4.50 ppm for benzylthio derivatives), and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and S=O (~1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular formula.
Q. What reactivity patterns are observed in derivatives of this compound?
The ethylsulfonyl and benzoimidazole moieties drive reactivity:
- Nucleophilic substitution : The sulfonyl group can undergo displacement with amines or thiols.
- Electrophilic aromatic substitution : The quinoline ring is susceptible to halogenation or nitration.
- Hydrolysis : Acidic/basic conditions may cleave the ethanone linkage, requiring pH control during reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve efficiency.
- Solvent effects : Switching to DMF or DMSO can enhance solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions.
Contradictions in yield data (e.g., acetyl group removal in basic conditions ) highlight the need for protecting-group strategies.
Q. How should researchers address conflicting spectral data during characterization?
Discrepancies in NMR/IR data often arise from:
- Tautomerism : Benzoimidazole derivatives may exhibit prototropic shifts, altering peak positions.
- Solvent artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts.
- Impurities : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. What methodologies are suitable for evaluating biological activity?
Q. Can computational modeling predict this compound’s interactions with biological targets?
Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model electronic properties, while molecular docking (AutoDock Vina) predicts binding affinities to proteins like kinases or GPCRs . Key parameters include:
- HOMO-LUMO gaps : Indicate reactivity.
- Binding poses : Identify critical hydrogen bonds or π-π interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
